3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile
CAS No.: 1504980-33-9
Cat. No.: VC4729072
Molecular Formula: C9H6N4
Molecular Weight: 170.175
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1504980-33-9 |
|---|---|
| Molecular Formula | C9H6N4 |
| Molecular Weight | 170.175 |
| IUPAC Name | 3-pyrazol-1-ylpyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C9H6N4/c10-7-8-9(3-1-4-11-8)13-6-2-5-12-13/h1-6H |
| Standard InChI Key | QVWRVMCOMFGWFN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)C#N)N2C=CC=N2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 2-position with a nitrile group () and at the 3-position with a 1H-pyrazole ring . The pyrazole ring adopts a planar conformation, with nitrogen atoms at positions 1 and 2 participating in hydrogen bonding and coordination interactions . Key bond lengths include:
The planarity of the system is evidenced by dihedral angles between the pyridine and pyrazole rings ranging from 5.3° to 6.4° , enabling π-π stacking in crystal lattices and ligand-metal interactions.
Spectroscopic Characterization
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IR Spectroscopy: A sharp absorption band at 2,230 cm confirms the nitrile group .
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H NMR (DMSO-): Signals at δ 9.02 (d, Hz, pyrazole-H), 8.20–7.91 (m, pyridine-H), and 6.95 (s, nitrile-C≡N) .
Synthesis and Optimization Strategies
Cyclization Routes
The most common synthesis involves reacting 2-chloropyridine-3-carbonitrile with hydrazine hydrate in ethanol under reflux (Scheme 1) :
Industrial-Scale Production
Continuous flow reactors enhance efficiency for large-scale synthesis, reducing reaction times from 24 hours (batch) to 2 hours and improving yields to 90% . Solvent recovery systems minimize waste, aligning with green chemistry principles.
Physicochemical Properties
The compound exhibits stability under acidic conditions (pH 2–6) but degrades in alkaline media (pH > 8) via nitrile hydrolysis .
Biological Activities and Mechanisms
Anticancer Activity
Against human laryngeal epidermoid carcinoma (Hep2), the compound showed an IC of 8.4 nM, surpassing staurosporine (IC = 16.7 nM) . Mechanistic studies indicate PIM-1 kinase inhibition (98.8% at 10 μM), disrupting cell cycle progression at the G2/M phase .
Antimicrobial Effects
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Antimalarial: IC = 1.2 μM against Plasmodium falciparum 3D7 strain.
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Antileishmanial: 87% inhibition of Leishmania donovani amastigotes at 50 μM.
Enzyme Inhibition
The compound acts as a xanthine oxidase inhibitor (), potentially treating gout . It also inhibits acetylcholinesterase (AChE, IC = 3.8 μM), relevant for Alzheimer’s disease .
Applications in Materials Science
Coordination Chemistry
As a tridentate ligand, the compound forms luminescent complexes with lanthanides:
These complexes are used in OLEDs and bioimaging probes due to their high photostability.
Polymer Chemistry
Incorporating the compound into polyimide matrices enhances thermal stability (decomposition temperature > 400°C) and dielectric properties () .
| Hazard | Precautionary Measure |
|---|---|
| Skin irritation | Wear nitrile gloves |
| Eye damage | Use safety goggles |
| Environmental toxicity | Dispose via incineration |
The compound is classified as Acute Toxicity Category 4 (LD oral, rat = 1,200 mg/kg) .
Future Directions
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